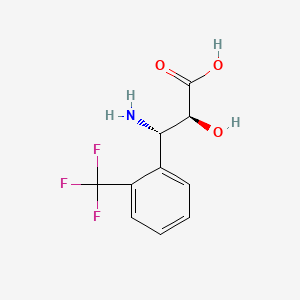

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Overview

Description

- Also known as TFMPA , this synthetic amino acid has potential pharmaceutical and medicinal applications1.

- Molecular Formula: C10H10F3NO3

- Molecular Weight: 249.19 g/mol

Synthesis Analysis

- The synthesis of TFMPA involves specific chemical reactions to create the desired structure. Unfortunately, I don’t have access to specific synthetic pathways for this compound.

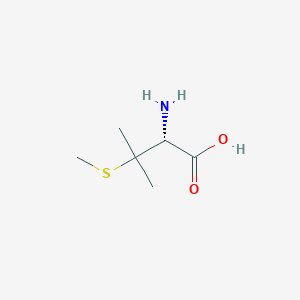

Molecular Structure Analysis

- TFMPA has a trifluoromethyl group attached to a phenyl ring, along with an amino and hydroxy group on the propanoic acid backbone.

Chemical Reactions Analysis

- Specific chemical reactions involving TFMPA would depend on its intended use and functional groups.

- Without further context, I cannot provide detailed reactions.

Physical And Chemical Properties Analysis

- Melting Point : 84-88°C

- Boiling Point : 266.9°C at 760 mmHg

- Density : 1.3±0.1 g/cm³

- Flash Point : 115.2°C

- Solubility : Soluble in water and organic solvents

Scientific Research Applications

Synthesis and Applications in Material Science

(Acerina Trejo-Machin et al., 2017) discuss the use of phloretic acid, a compound structurally related to the target compound, as a renewable building block for materials science. The study highlights its application in enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol-based processes. This approach has significant implications for developing bio-based materials with potential applications across various industries, emphasizing the role of innovative chemical synthesis in advancing green chemistry.

Antimicrobial Activity of Related Compounds

Research by (Kristina Mickevičienė et al., 2015) explores the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives, which share a structural resemblance with the target compound. These derivatives, containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, exhibited notable antimicrobial activity against several bacterial and fungal pathogens. This study underscores the potential of structurally related compounds in the development of new antimicrobial agents, highlighting the importance of synthetic chemistry in addressing global health challenges.

Coordination Chemistry and Buffer Applications

(Justyna Nagaj et al., 2013) investigate the coordination chemistry of Tris buffer, a common biochemical buffer that shares functional similarities with the target compound. The study provides detailed insights into the stoichiometry, stability, and reactivity of cupric Tris complexes, which are critical for understanding metal-ion interactions in biological systems. This research contributes to the broader field of coordination chemistry, offering valuable information for the design of buffer systems in biochemical and medical research.

Safety And Hazards

- Warning : TFMPA is considered harmful (Xn) according to GHS classification.

- Hazard Statements : May cause skin and eye irritation.

- Precautionary Measures : Use appropriate personal protective equipment.

Future Directions

- Research on TFMPA’s potential applications in drug development, enzyme inhibition, or other areas.

- Investigate its interactions with biological targets.

properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGYZBFRVLGTOV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376152 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |

CAS RN |

959575-01-0 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1608881.png)

![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)

![N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1608896.png)